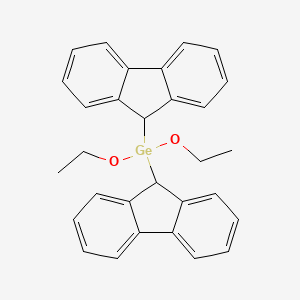
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione is a complex organic compound with a molecular formula of C26H23NO4. This compound is part of the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals. The structure of this compound includes an anthracene backbone with amino, hydroxy, and phenoxyhexyl substituents, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione typically involves multiple steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Hydroxylation: The hydroxyl group at the 4-position is introduced via a hydroxylation reaction, often using oxidizing agents.
Phenoxyhexylation: The phenoxyhexyl group is introduced at the 2-position through an etherification reaction, typically using phenoxyhexanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and hydroxy groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: The parent compound with a simpler structure.
1-Amino-4-hydroxyanthraquinone: Lacks the phenoxyhexyl group.
2-Phenoxyanthraquinone: Lacks the amino and hydroxy groups.
Uniqueness
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenoxyhexyl group enhances its solubility and interaction with biological membranes, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
59373-50-1 |
|---|---|
Molekularformel |
C26H25NO5 |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-(6-phenoxyhexoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H25NO5/c27-24-21(32-15-9-2-1-8-14-31-17-10-4-3-5-11-17)16-20(28)22-23(24)26(30)19-13-7-6-12-18(19)25(22)29/h3-7,10-13,16,28H,1-2,8-9,14-15,27H2 |
InChI-Schlüssel |
IASGXYFAFAFDTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCCCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



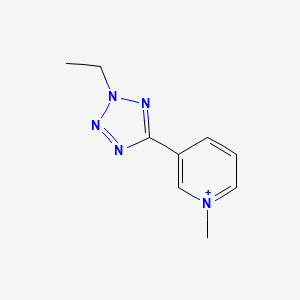

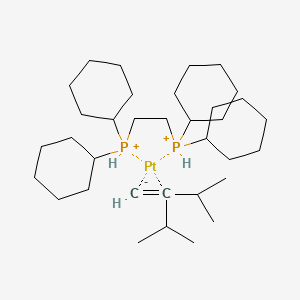

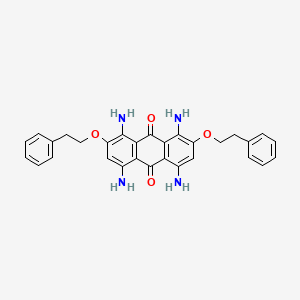
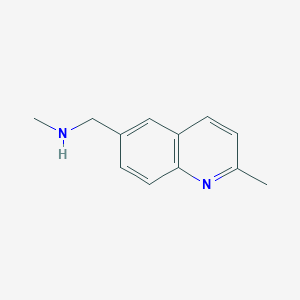
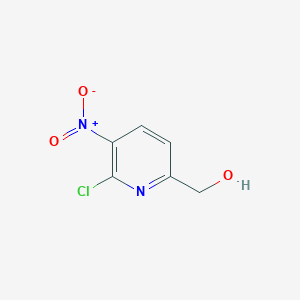
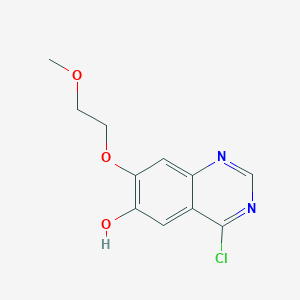
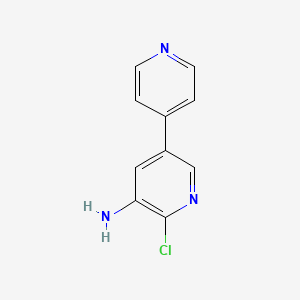
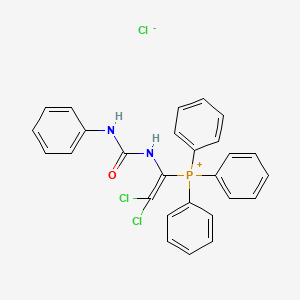
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
